(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester
Descripción
This compound is a functionalized cyclohexene derivative characterized by its stereospecific (3R,4R,5R) configuration and key substituents: a 1-ethylpropoxy group at position 4, a hydroxyl group at position 3, and a methylsulfonyloxy (mesyl) group at position 4. The ethyl ester at the carboxylic acid terminus enhances lipophilicity, which is critical for bioavailability in pharmacological applications.
Stereochemical precision is paramount, as evidenced by related compounds where configuration changes (e.g., 5R to 5S) drastically alter biological activity .
Propiedades
IUPAC Name |
ethyl (3R,4R,5R)-3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O7S/c1-5-11(6-2)21-14-12(16)8-10(15(17)20-7-3)9-13(14)22-23(4,18)19/h8,11-14,16H,5-7,9H2,1-4H3/t12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFGUAGRJCDUDT-MGPQQGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C(CC(=CC1O)C(=O)OCC)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@H]1[C@@H](CC(=C[C@H]1O)C(=O)OCC)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Step-wise Synthesis
The preparation begins with a cyclohexene derivative functionalized with a carboxylic acid ethyl ester group. The first critical step involves the introduction of the 1-ethylpropoxy (pentan-3-yloxy) group via nucleophilic substitution. This reaction typically employs a tertiary alcohol, such as pentan-3-ol, under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to facilitate ether formation. Subsequent hydroxylation at the 3-position is achieved using oxidizing agents like potassium permanganate or osmium tetroxide, followed by reduction to yield the cis-diol configuration.
The final step involves sulfonylation of the 5-hydroxy group using methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step requires anhydrous conditions to prevent hydrolysis of the sulfonate ester.
Key Reagents and Catalysts
-
Etherification : Pentan-3-ol, H₂SO₄, or p-TsOH.
-
Hydroxylation : OsO₄ or KMnO₄, followed by NaHSO₃ for workup.
-
Sulfonylation : CH₃SO₂Cl, pyridine or Et₃N.
-
Solvents : Dichloromethane, ethyl acetate, or tetrahydrofuran (THF).
Reactions are conducted at controlled temperatures (−10°C to 25°C) to minimize side reactions.
Industrial-Scale Production
Continuous Flow Reactors
Industrial production leverages continuous flow chemistry to enhance reaction efficiency and scalability. Flow reactors enable precise temperature and mixing control, critical for exothermic steps like sulfonylation. For example, a two-stage continuous system can separate the etherification and sulfonylation steps, reducing intermediate purification needs.
Purification Techniques
Chromatography (e.g., flash column chromatography) and crystallization are employed to achieve high purity (>98%). The compound’s limited solubility in common solvents necessitates the use of chloroform-ethyl acetate mixtures for crystallization. Automated systems integrate real-time monitoring to adjust solvent ratios dynamically, ensuring consistent product quality.
Optimization Strategies
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Etherification | 0–5°C | Minimizes racemization |
| Hydroxylation | 20–25°C | Ensures complete oxidation |
| Sulfonylation | −10–0°C | Prevents sulfonate hydrolysis |
| Solvent (Sulfonylation) | Anhydrous THF | Enhances reagent solubility |
Lower temperatures during sulfonylation improve yields by reducing side reactions, while anhydrous THF stabilizes the reactive intermediates.
Catalytic Systems
Recent advances employ enzymatic catalysts for hydroxylation to enhance stereoselectivity. For instance, cytochrome P450 monooxygenases have been tested to achieve >95% enantiomeric excess (ee) in diol formation, though industrial adoption remains limited due to cost.
Case Studies in Neuraminidase Inhibitor Synthesis
A 2024 study demonstrated the compound’s role in synthesizing Oseltamivir analogs. Using this intermediate, researchers achieved a 72% overall yield in a five-step sequence, compared to 58% with traditional methods. Key improvements included replacing batch sulfonylation with flow chemistry, which reduced reaction time from 12 hours to 45 minutes.
Challenges and Solutions
Análisis De Reacciones Químicas
Substitution Reactions
The methylsulfonyloxy (–OSO₂CH₃) group is highly susceptible to nucleophilic substitution due to its electron-withdrawing nature and stability of the leaving group. This reaction is critical in synthesizing neuraminidase inhibitors, where the sulfonate group is replaced by amines or other nucleophiles to generate biologically active derivatives .
Key Reagents and Conditions
-
Nucleophiles : Ammonia, amines, or thiols under basic conditions.
-
Solvents : Polar aprotic solvents (e.g., DMF) to stabilize transition states.
-
Temperature : Typically 25–60°C to balance reaction rate and selectivity.
Example Pathway :
This step is pivotal in generating intermediates for antiviral agents like oseltamivir .
Oxidation Reactions
The hydroxyl (–OH) group at the 3-position can undergo oxidation to form a ketone. This transformation is influenced by steric hindrance from the adjacent 1-ethylpropoxy group, which may necessitate controlled reaction conditions .
Reagents and Outcomes
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄/H⁺ | Aqueous, acidic | 3-Ketocyclohexene derivative |
| CrO₃ | Anhydrous | Same as above |
Reduction Reactions
The ethyl ester group (–COOEt) is reducible to a primary alcohol under standard conditions. This reaction is less common in industrial applications but valuable for structural modifications in medicinal chemistry .
Typical Protocol
-
Reagent : LiAlH₄ in dry ether.
-
Product : (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Alcohol.
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pH-dependent and reversible:
Acidic Hydrolysis :
Basic Hydrolysis (Saponification) :
Comparative Reactivity with Neuraminidase Inhibitors
The compound’s substitution profile distinguishes it from commercial neuraminidase inhibitors, as shown below:
Stereochemical Considerations
The (3R,4R,5R) configuration imposes steric constraints, limiting reaction pathways. For example:
Aplicaciones Científicas De Investigación
Overview
(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester, commonly referred to as a derivative of Oseltamivir, is a complex organic compound with significant implications in various scientific fields. This compound is notable for its unique stereochemistry and functional groups, which confer specific chemical and biological properties that are valuable in research and industry.
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structure allows it to act as an intermediate in the synthesis of neuraminidase inhibitors, which are critical in antiviral drug development, particularly against influenza viruses.
Biological Studies
It serves as a model compound for studying enzyme-catalyzed reactions due to its unique functional groups. Research has focused on understanding how the compound interacts with various enzymes, which can provide insights into drug design and mechanism of action.
Chemical Synthesis
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity allows chemists to explore various synthetic pathways leading to novel compounds.
Case Study 1: Neuraminidase Inhibitor Development
Research has demonstrated that derivatives of this compound exhibit significant activity against the neuraminidase enzyme of influenza viruses. These studies highlight the compound's potential in antiviral drug formulations.
Case Study 2: Enzyme Interaction Studies
In vitro studies have shown that this compound can effectively bind to specific enzymes involved in metabolic pathways. This binding alters enzyme activity and provides a basis for developing targeted therapies that modulate these pathways.
Mecanismo De Acción
The mechanism by which (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Structural and Stereochemical Differences
The table below highlights critical differences in substituents, stereochemistry, and molecular properties among the target compound and key analogs:
Physicochemical Properties
- Lipophilicity: Ethyl ester groups universally improve membrane permeability. The target compound’s mesyl group may slightly reduce solubility compared to hydroxyl or amino-substituted analogs.
- Stability : Methylsulfonyloxy groups are hydrolytically stable under physiological conditions compared to acetylated amines, which may undergo enzymatic cleavage .
Actividad Biológica
(3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester, commonly referred to as Oseltamivir impurity 56, is a complex organic compound with significant biological implications. This compound is primarily recognized for its role in the synthesis of neuraminidase inhibitors, which are crucial in antiviral therapies, particularly against influenza viruses.
- Molecular Formula : C15H26O7S
- Molecular Weight : 350.43 g/mol
- CAS Number : 204254-94-4
- Melting Point : 66-68°C
- Boiling Point : Predicted at 499.8±45.0 °C
- Density : 1.22±0.1 g/cm³ (predicted)
- Solubility : Slightly soluble in chloroform and ethyl acetate
| Property | Value |
|---|---|
| Molecular Formula | C15H26O7S |
| Molecular Weight | 350.43 g/mol |
| Melting Point | 66-68°C |
| Boiling Point | 499.8±45.0 °C (predicted) |
| Density | 1.22±0.1 g/cm³ (predicted) |
| Solubility | Slightly in chloroform and ethyl acetate |
The biological activity of this compound is primarily linked to its ability to inhibit neuraminidase, an enzyme critical for the replication and spread of influenza viruses. By inhibiting this enzyme, the compound prevents the release of new viral particles from infected cells, thereby limiting the infection's progression.
Antiviral Activity
Research indicates that this compound is used in the development of novel neuraminidase inhibitors aimed at treating avian influenza. The compound's structural characteristics allow it to effectively mimic the natural substrates of neuraminidase, leading to competitive inhibition.
Case Studies
Several studies have highlighted the efficacy of compounds similar to this compound in preclinical models:
-
Study on Influenza Virus Inhibition :
- A study demonstrated that derivatives of this compound showed significant antiviral activity against H5N1 and H1N1 strains of influenza virus in vitro.
- The IC50 values indicated effective inhibition at low concentrations, suggesting a potent antiviral profile.
-
Neuraminidase Inhibition Assays :
- In assays measuring neuraminidase activity, compounds structurally related to this compound exhibited competitive inhibition with Ki values in the nanomolar range.
Synthesis and Production
The synthesis of this compound involves several steps starting from simpler organic molecules. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry:
Synthetic Routes
- Starting Materials : Typically derived from commercially available cyclohexene derivatives.
- Key Reactions :
- Hydroxylation at the 3-position.
- Formation of the methylsulfonyloxy group.
- Esterification to yield the final product.
Comparison with Similar Compounds
The unique combination of functional groups in (3R,4R,5R)-4-(1-Ethylpropoxy)-3-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene distinguishes it from other similar compounds:
| Compound Name | Neuraminidase Inhibition | Structural Characteristics |
|---|---|---|
| Oseltamivir | Yes | Ethyl ester derivative |
| Zanamivir | Yes | Pyranose structure |
| Peramivir | Yes | Cyclopentane core |
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving functional group transformations. For example, intermediates like ethyl esters are prepared by reacting amino groups with acid anhydrides or chlorides, followed by purification via column chromatography . Key intermediates are characterized using IR (to confirm carbonyl and sulfonyl groups), (to verify stereochemistry and substituent positions), and mass spectrometry (to validate molecular weight). Elemental analysis ensures purity (>98%) .
Q. Which spectroscopic techniques confirm the stereochemistry and functional groups of this compound?
- IR Spectroscopy : Identifies hydroxyl (-OH, ~3200–3500 cm), sulfonyl (-SO-, ~1350–1450 cm), and ester (C=O, ~1700–1750 cm) groups.
- : Resolves stereochemistry at the 3R,4R,5R positions through coupling constants and splitting patterns (e.g., epoxy or cyclohexene ring protons).
- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 254.32 for the parent ion) and fragmentation patterns .
Q. What in vitro pharmacological assays are used to screen this compound’s bioactivity?
Common assays include:
- Analgesic Activity : Tail-flick or acetic acid-induced writhing tests in rodent models.
- Anti-inflammatory Activity : Carrageenan-induced paw edema assays.
- Ulcerogenicity : Gastric lesion assessment to evaluate safety profiles. Activity is compared to reference standards (e.g., indomethacin) with dose-response curves .
Advanced Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological activity data?
Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:
- Prodrug Design : Modify the ester group to enhance stability (e.g., phosphonate or amide derivatives) .
- Comparative SAR Studies : Test structural analogs (e.g., replacing the methylsulfonyl group with acetyl or azido substituents) to identify critical pharmacophores .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled compounds .
Q. What strategies optimize stereoselective synthesis of the (3R,4R,5R) configuration?
- Chiral Catalysts : Use asymmetric epoxidation or hydroxylation catalysts to control cyclohexene ring stereochemistry.
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent diastereomer formation during functionalization .
- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .
Q. How does the methylsulfonyl group influence the compound’s metabolic stability and reactivity?
The methylsulfonyl group enhances electrophilicity, making the compound a potential substrate for glutathione transferases. To assess stability:
- Microsomal Incubations : Monitor degradation using liver microsomes and LC-MS.
- Reactivity Probes : Test nucleophilic addition reactions (e.g., with thiols or amines) to identify vulnerable sites .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Docking : Simulate binding to cyclooxygenase (COX) or other inflammatory targets using software like AutoDock.
- MD Simulations : Analyze conformational stability in aqueous or lipid bilayer environments (e.g., GROMACS).
- QSAR Models : Correlate substituent electronic properties (Hammett constants) with activity data .
Methodological Considerations
- Purification Challenges : Use preparative HPLC with C18 columns to separate diastereomers, especially during scale-up .
- Stability Testing : Store the compound under inert gas (N) at -20°C to prevent hydrolysis of the ester or sulfonyl groups .
- Toxicity Screening : Prioritize zebrafish embryo models for rapid in vivo toxicity assessment before rodent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
